molecular formula C16H10FNO2S B11319159 N-(2-fluorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide

N-(2-fluorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide

Cat. No.: B11319159
M. Wt: 299.3 g/mol
InChI Key: ILJXHMZIQXKGDV-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide is an organic compound that belongs to the class of isothiochromenes This compound is characterized by the presence of a fluorophenyl group and a carboxamide group attached to the isothiochromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves the reaction of 2-fluoroaniline with isothiochromene-3-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-fluorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-fluorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide is unique due to its isothiochromene core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H10FNO2S

Molecular Weight

299.3 g/mol

IUPAC Name

N-(2-fluorophenyl)-1-oxoisothiochromene-3-carboxamide

InChI

InChI=1S/C16H10FNO2S/c17-12-7-3-4-8-13(12)18-15(19)14-9-10-5-1-2-6-11(10)16(20)21-14/h1-9H,(H,18,19)

InChI Key

ILJXHMZIQXKGDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NC3=CC=CC=C3F

Origin of Product

United States

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